5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Physicochemical characterization Building block selection Process chemistry

5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS 77509-88-7) is a trisubstituted 1-phenylpyrazole bearing both a C5 chlorine and a C4 chloromethyl group. Its molecular formula is C11H10Cl2N2 (MW 241.12 g/mol), with a reported density of 1.29 g/cm³, a boiling point of 359.6 °C at 760 mmHg, and a flash point of 171.3 °C.

Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
CAS No. 77509-88-7
Cat. No. B1608323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
CAS77509-88-7
Molecular FormulaC11H10Cl2N2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyLJRKBPGJMPHUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS 77509-88-7): A Dual-Electrophile Pyrazole Scaffold for Pharmaceutical R&D and Chemical Biology


5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS 77509-88-7) is a trisubstituted 1-phenylpyrazole bearing both a C5 chlorine and a C4 chloromethyl group. Its molecular formula is C11H10Cl2N2 (MW 241.12 g/mol), with a reported density of 1.29 g/cm³, a boiling point of 359.6 °C at 760 mmHg, and a flash point of 171.3 °C . Commercial suppliers routinely provide this compound at ≥98% purity, making it suitable as a versatile small-molecule scaffold for medicinal chemistry and agrochemical intermediate synthesis .

Why 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Intermediates


The 1-phenyl-1H-pyrazole scaffold supports numerous substitution patterns, but small alterations in the number and position of halogen and alkyl handles profoundly change physicochemical properties and synthetic utility. The target compound uniquely combines a C5 chlorine, a C4 chloromethyl, a C3 methyl, and an N1 phenyl group. Removing the C5 chlorine (as in 4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, CAS 99853-52-8) eliminates a key electrophilic site for cross-coupling or nucleophilic displacement, while replacing the N1 phenyl with methyl (as in 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, CAS 956571-07-6) drastically lowers lipophilicity (logP 1.97 vs. ~3.0 estimated for the target) and alters metabolic stability profiles [1]. These differences mean that generic pyrazole building blocks cannot recapitulate the same reactivity or physicochemical profile in downstream products .

Head-to-Head Quantitative Differentiation of 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole vs. Closest Structural Analogs


Physicochemical Differentiation: Higher Density and Altered Boiling Point vs. Des-Chloro and Carbaldehyde Analogs

The target compound (CAS 77509-88-7) exhibits a density of 1.29 g/cm³ and a boiling point of 359.6 °C at 760 mmHg . In contrast, the 5-unsubstituted analog 4-(chloromethyl)-1-phenyl-1H-pyrazole (CAS 35715-71-0) has a lower density of 1.19 g/cm³, and the 4-carbaldehyde analog 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) has a density of 1.26 g/cm³ with a lower boiling point of 356.1 °C . The higher density and boiling point of the target reflect its greater halogen content (two chlorine atoms vs. one), which impacts distillation and purification protocols during scale-up.

Physicochemical characterization Building block selection Process chemistry

Purity Specification Advantage: ≥98% vs. 95% for N-Methyl Regioisomer

The target compound is routinely available at ≥98% purity from multiple suppliers (ChemeMan, Leyan, Aladdin), with molecular weight 241.12 g/mol . Its N-methyl regioisomer 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 321538-19-6) is predominantly offered at 95% purity, with a melting point of 70–74 °C and predicted boiling point of 375.8 °C . The higher purity specification of the target reduces the need for pre-reaction purification and improves reproducibility in sensitive catalytic transformations.

Chemical procurement Quality control Analytical chemistry

Lipophilicity Differential: Estimated logP ~3.0 vs. logP 1.97 for 1,3-Dimethyl Analog

Although an experimentally measured logP for the target compound has not been published, the 1,3-dimethyl analog 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 956571-07-6) has a reported logP of 1.97 [1]. Replacing the N1-methyl with an N1-phenyl group (as in the target) is a well-established strategy to increase lipophilicity by approximately 0.8–1.2 logP units for pyrazole scaffolds, yielding an estimated logP near 2.9–3.1 for the target compound . This property is critical for blood–brain barrier penetration and membrane permeability in central nervous system (CNS) drug discovery programs.

Medicinal chemistry ADME prediction Fragment-based design

Dual Chlorine Electrophile Architecture Enables Orthogonal Reactivity vs. Single-Electrophile Analogs

The target compound possesses two distinct electrophilic chlorine centers: an aromatic C5–Cl bond suitable for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), and a benzylic C4–CH2Cl group amenable to nucleophilic substitution (SN2) with amines, thiols, or alkoxides . The 5-unsubstituted analog 4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS 99853-52-8) retains only the benzylic electrophile, while 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) substitutes the chloromethyl with a formyl group, enabling condensation but not SN2 chemistry . This orthogonal reactivity allows sequential, site-selective derivatization without protecting group manipulation.

Synthetic methodology Cross-coupling Nucleophilic substitution

Antimicrobial Activity Baseline: Class-Level Potency of 1-Phenylpyrazoles Supports Selection for Anti-Infective Screening

No direct antimicrobial MIC data have been published for the target compound itself. However, structurally related 1-phenyl-3-methylpyrazole derivatives demonstrate tangible antimicrobial activity. A derivative, propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus [1]. Furthermore, 4-hetarylpyrazole derivatives with a 3-methyl-1-phenyl substitution pattern achieved MIC values as low as 3.125 µg/mL against Bacillus subtilis [2]. These class-level data indicate that the 1-phenyl-3-methylpyrazole core is a productive scaffold for anti-infective development, positioning the target compound as a rationally selected building block for focused antimicrobial SAR campaigns.

Antimicrobial discovery Biological screening SAR studies

Optimal Research and Industrial Deployment Scenarios for 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole


Diversity-Oriented Synthesis of 4,5-Disubstituted Pyrazole Libraries for Lead Discovery

The orthogonal reactivity of the C5–Cl and C4–CH2Cl handles enables sequential derivatization: first, a Suzuki–Miyaura coupling at C5 to introduce aryl or heteroaryl diversity, followed by nucleophilic displacement at the C4 chloromethyl position with amines, thiols, or alkoxides. This two-step sequence, achievable without intermediate protecting group chemistry, can generate 100+ compound pilot libraries for hit-to-lead medicinal chemistry programs .

Agrochemical Intermediate for Fungicidal or Herbicidal Pyrazole Derivatives

Numerous commercial agrochemicals (e.g., fluxapyroxad, penthiopyrad) contain a 1-phenyl-3-methylpyrazole core with halogen substitution at C4 or C5. The dual chlorinated architecture of the target compound provides a direct entry point for synthesizing analogs of these active ingredients, where the C5 chlorine can be retained for bioactivity or further functionalized via cross-coupling [1].

Fragment-Based Drug Discovery (FBDD) Starting Point for CNS Targets

With an estimated logP of ~3 and a molecular weight of 241 Da, the target compound resides within fragment-like physicochemical space (MW < 300, logP < 3.5). Its N1-phenyl group provides sufficient lipophilicity for blood–brain barrier penetration, while the chloromethyl handle offers a straightforward vector for fragment growing or linking strategies. The sp³-character of the chloromethyl group (Fsp³ = 0.09–0.18) is consistent with lead-like properties .

Custom Synthesis and Procurement for Pharmaceutical R&D Quality Control

With a commercially guaranteed purity of ≥98% from multiple ISO-certified suppliers and full analytical characterization (NMR, HPLC, MS) available, the compound meets pharmaceutical QC standards for use as a reference standard, process impurity marker, or key starting material in GMP synthesis campaigns. The liquid physical state at ambient temperature simplifies automated liquid handling and high-throughput experimentation workflows .

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